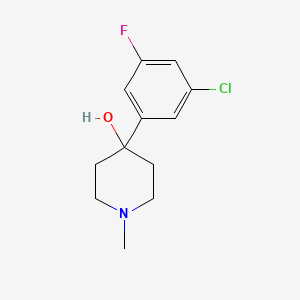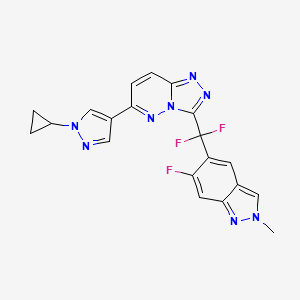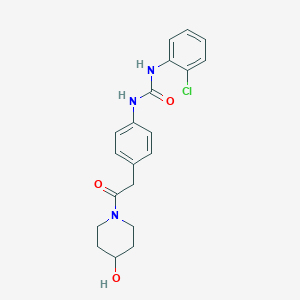![molecular formula C12H14O2 B2946352 2-[(Benzyloxy)methyl]cyclobutan-1-one CAS No. 294868-56-7](/img/structure/B2946352.png)
2-[(Benzyloxy)methyl]cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methyl]cyclobutan-1-one is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutanone ring substituted with a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzyloxy)methyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of benzyloxyacetic acid or benzyloxyacetone.
Reduction: Formation of 2-[(benzyloxy)methyl]cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanones.
Scientific Research Applications
2-[(Benzyloxy)methyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]cyclobutan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutanone ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
2-[(Benzyloxy)methyl]cyclopentan-1-one: Similar structure but with a cyclopentanone ring.
2-[(Benzyloxy)methyl]cyclohexan-1-one: Contains a cyclohexanone ring instead of a cyclobutanone ring.
Uniqueness: 2-[(Benzyloxy)methyl]cyclobutan-1-one is unique due to its smaller ring size, which imparts distinct chemical reactivity and biological activity compared to its cyclopentanone and cyclohexanone analogs. The strain in the four-membered ring can lead to different reaction pathways and product distributions.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZONFNMAUYUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
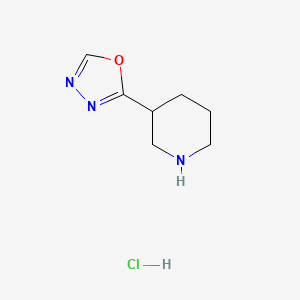
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946273.png)

![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)

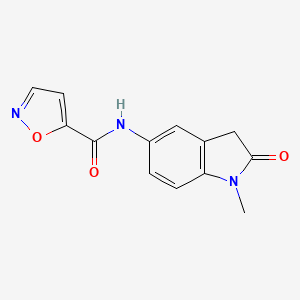
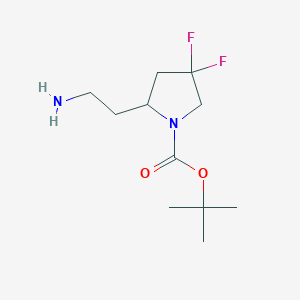
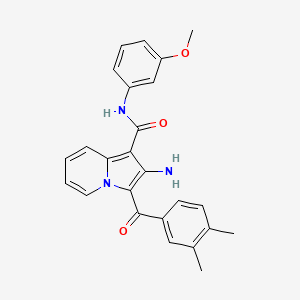

![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
